2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-4-nitrophenol
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Overview
Description
2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-5-METHYLPHENOL is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and 2-amino-5-methylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-5-METHYLPHENOL typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-amino-5-methylphenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-5-METHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-5-METHYLPHENOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-5-METHYLPHENOL involves its interaction with various molecular targets. The compound can chelate metal ions, forming stable complexes that exhibit biological activity. For instance, its antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)IMINO]METHYL]-4-NITROPHENOL
- 2-[(E)-[(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENOL
- 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]ETHYLIMINO]METHYL]-4-NITROPHENOL
Uniqueness
2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-5-METHYLPHENOL is unique due to its specific structural features, such as the presence of both hydroxyl and nitro groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit antimicrobial properties sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-5-methylphenol |
InChI |
InChI=1S/C14H12N2O4/c1-9-2-4-12(14(18)6-9)15-8-10-7-11(16(19)20)3-5-13(10)17/h2-8,17-18H,1H3 |
InChI Key |
CTCGXYRUNWUOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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